N-Boc-S-benzyl-D-cysteine

Chiral Purity Stereochemistry Peptide Synthesis

This orthogonally protected D-cysteine derivative features acid-labile Boc (amine) and hydrogenolytically cleavable S-benzyl (thiol) groups. The D-configuration ensures correct peptide stereochemistry, which L-enantiomer substitution would invert. S-benzyl protection offers a cost advantage over Trt-protected D-cysteine for larger-scale syntheses. Verify identity with optical rotation +43±2° and melting point 81-87°C.

Molecular Formula C15H21NO4S
Molecular Weight 311,38 g/mole
CAS No. 102830-49-9
Cat. No. B558546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-S-benzyl-D-cysteine
CAS102830-49-9
SynonymsN-Boc-S-benzyl-D-cysteine; Boc-D-Cys(Bzl)-OH; 102830-49-9; Boc-S-benzyl-D-cysteine; s-benzyl-n-(tert-butoxycarbonyl)-d-cysteine; AmbotzBAA5410; AC1Q1MUE; AC1Q5XMI; Boc-(S)-benzyl-D-Cys; AC1L2VW3; Alanine,3-(benzylthio)-N-carboxy-,N-tert-butylester,L-; N-((1,1-Dimethylethoxy)carbonyl)-S(phenylmethyl)-L-cysteine; 98920_ALDRICH; L-Cysteine,N-((1,1-dimethylethoxy)carbonyl)-S-(phenylmethyl)-; SCHEMBL3582418; 98920_FLUKA; CTK8C5111; MolPort-003-939-992; ZINC2390934; EINECS225-772-8; ANW-74147; AR-1L4015; AKOS015836473; AKOS015888716; NSC164041
Molecular FormulaC15H21NO4S
Molecular Weight311,38 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-12(13(17)18)10-21-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
InChIKeyIFVORPLRHYROAA-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-S-benzyl-D-cysteine (CAS 102830-49-9) – Core Specifications and Identity as a Protected D-Cysteine Building Block


N-Boc-S-benzyl-D-cysteine (CAS 102830-49-9) is an orthogonally protected D-cysteine derivative featuring a tert-butoxycarbonyl (Boc) group on the α-amine and a benzyl (Bzl) thioether protecting the sulfhydryl side chain . The compound is a white to off-white solid with a molecular formula of C15H21NO4S and a molecular weight of 311.40 g/mol, and it is supplied with purity specifications typically ≥98% or ≥99% as determined by HPLC . Its primary utility lies in solid-phase peptide synthesis (SPPS) and solution-phase chemistry as a building block for incorporating a D-cysteine residue that remains protected during chain elongation and can be selectively deprotected at a later stage . The D-configuration, defined by the (2S) stereocenter in the IUPAC name (2S)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, distinguishes it from its L-enantiomer and dictates its stereochemical outcome in peptide coupling .

N-Boc-S-benzyl-D-cysteine – Why In-Class Substitution is Not Trivial for Chiral Peptide Synthesis


Interchanging N-Boc-S-benzyl-D-cysteine with other Boc-protected cysteine derivatives or alternative D-cysteine building blocks introduces significant risk in peptide synthesis workflows. The specific combination of protecting groups—acid-labile Boc on the amine and the more robust, hydrogenolytically cleavable S-benzyl group—establishes an orthogonal protection scheme that is not replicated by compounds bearing trityl (Trt) or acetamidomethyl (Acm) thiol protection . Furthermore, the D-configuration is non-negotiable; substitution with the more common L-enantiomer (Boc-S-benzyl-L-cysteine, CAS 5068-28-0) would invert the stereochemistry of the target peptide, potentially abolishing biological activity or altering conformational properties . Even among D-cysteine derivatives, the choice of N-terminal protection (e.g., Fmoc vs. Boc) dictates compatibility with the overall synthetic strategy, with Boc chemistry requiring acidic deprotection conditions incompatible with acid-sensitive peptide sequences or resins . Therefore, procurement decisions must be based on verifiable, compound-specific performance metrics rather than class-level assumptions.

N-Boc-S-benzyl-D-cysteine – Quantified Differentiation Against Key Analogs


Enantiomeric Identity Confirmed by Specific Optical Rotation (+43°) vs. L-Enantiomer

N-Boc-S-benzyl-D-cysteine exhibits a specific optical rotation of [α]D20 = +43 ± 2° (c=1 in acetic acid) . This positive rotation is characteristic of the D-enantiomer and is opposite in sign to the L-enantiomer, Boc-S-benzyl-L-cysteine (CAS 5068-28-0), which displays [α]D20 = -44.5° (c=1 in acetic acid) . The magnitude of the difference (approximately 87° between enantiomers) provides a reliable metric for verifying stereochemical integrity upon receipt and ensures that the correct isomer is being incorporated into the peptide sequence.

Chiral Purity Stereochemistry Peptide Synthesis

Purity Benchmarking: ≥99% HPLC Grade Readily Available vs. Typical 98% or 97% Offerings

High-purity grades of N-Boc-S-benzyl-D-cysteine are available at ≥99% (HPLC) from multiple suppliers, including Chem-Impex and Thomas Scientific . In contrast, many generic listings for this compound specify purity levels of 98% or 97% . While a 1-2% difference in purity may appear minor, in multi-step solid-phase peptide synthesis, cumulative impurities can significantly reduce overall yield and complicate final product purification. The availability of a certified ≥99% grade provides a higher confidence baseline for critical applications.

Purity HPLC Quality Control Peptide Synthesis

Physical Property Differentiation: Lower Melting Point (81-87°C) vs. Trityl-Protected Analog (143-147°C)

N-Boc-S-benzyl-D-cysteine has a reported melting point range of 81-87°C . This is significantly lower than the melting point of a common alternative D-cysteine building block, Boc-D-Cys(Trt)-OH (CAS 87494-13-1), which melts at 143-147°C . The lower melting point of the S-benzyl derivative can be advantageous for solution-phase chemistry, as it may indicate better solubility in common organic solvents at or near room temperature, although direct solubility comparisons are not available. This difference also provides a simple, confirmatory identification test upon receipt.

Melting Point Handling Characterization Storage

Orthogonal Protection Strategy: Boc (Acid-Labile) vs. Fmoc (Base-Labile) Compatibility

N-Boc-S-benzyl-D-cysteine incorporates an acid-labile Boc protecting group, which is cleaved using trifluoroacetic acid (TFA). This contrasts with the base-labile Fmoc group used in Fmoc-D-Cys(Bzl)-OH (CAS 252049-18-6), which is removed with piperidine . The Boc/Bzl combination is specifically designed for Boc-SPPS strategies, where iterative acid deprotection steps are used to elongate the peptide chain. Using the Fmoc analog in a Boc-based synthesis would lead to immediate, unwanted deprotection, while using Boc-protected amino acids in an Fmoc scheme would require harsh acid conditions that could damage the peptide or cleave it from acid-labile resins . This orthogonal protection is a class-level inference but is a critical differentiator for procurement.

Orthogonal Protection Solid-Phase Synthesis Boc Chemistry Fmoc Chemistry

Supply Chain and Cost Metrics: Competitive Pricing and Short Lead Times vs. Specialty Analogs

N-Boc-S-benzyl-D-cysteine is a widely stocked research chemical with competitive pricing. At the time of this analysis, a 25g quantity was listed for approximately $58 USD with a 1-week lead time from one major supplier , and a 100g quantity for $232 USD . This contrasts with more specialized or less common D-cysteine derivatives, such as Boc-D-Cys(Trt)-OH, where 25g is listed at approximately $368 USD [1], representing a >6-fold higher cost per gram. The availability and lower cost of the S-benzyl derivative make it the economically preferred choice for D-cysteine incorporation when the S-benzyl protection strategy is acceptable.

Procurement Cost Lead Time Supply Chain

N-Boc-S-benzyl-D-cysteine – Optimal Procurement Use Cases Based on Verified Differentiation


Boc-Strategy Solid-Phase Peptide Synthesis Requiring a D-Cysteine Residue

This is the primary and most validated use case. N-Boc-S-benzyl-D-cysteine is specifically designed for Boc-SPPS, where the acid-labile Boc group is removed with TFA at each coupling cycle. The S-benzyl group remains intact throughout chain assembly and is removed at the final cleavage step using strong acid (e.g., HF) or via hydrogenolysis . Procurement is justified when the target peptide contains a D-cysteine residue and the overall synthetic plan employs Boc chemistry. Using the more common L-enantiomer would produce the wrong stereoisomer, and using an Fmoc-protected analog would be incompatible with the Boc deprotection cycles .

Synthesis of Peptide-Based Drug Candidates Where D-Amino Acid Incorporation is Desired for Stability

D-amino acids are often incorporated into therapeutic peptides to increase resistance to proteolytic degradation, thereby extending half-life in vivo. N-Boc-S-benzyl-D-cysteine serves as a direct building block for introducing a D-cysteine into such sequences . The availability of the compound at ≥99% HPLC purity supports the production of high-quality peptide drug candidates for preclinical studies . This scenario leverages the verified purity advantage over standard grades.

Cost-Sensitive Scale-Up of D-Cysteine-Containing Peptides

When scaling a peptide synthesis from milligram to multigram or larger quantities, the cost of protected amino acid building blocks becomes a significant factor. The price comparison data shows that N-Boc-S-benzyl-D-cysteine is substantially more economical than alternative D-cysteine derivatives like Boc-D-Cys(Trt)-OH, with a cost per gram that can be over six times lower . For industrial or academic labs planning larger-scale campaigns, this cost differential makes the S-benzyl derivative the rational choice, provided the S-benzyl protection is compatible with the final deprotection scheme.

Quality Control and Identity Verification via Optical Rotation and Melting Point

Procurement from a supplier that provides a Certificate of Analysis (CoA) including specific optical rotation and melting point data allows for immediate, in-house verification of the compound's identity and stereochemical purity. The well-characterized values—[α]D20 = +43 ± 2° and melting point 81-87°C—serve as unique identifiers that distinguish this compound from its L-enantiomer and other protected cysteine derivatives . This is a critical step in maintaining data integrity and reproducibility in regulated research environments.

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